(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3/t13-,14?/m0/s1 |
InChI Key |
AJXNCCRPVSQURY-LSLKUGRBSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCC(CO)NC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol typically involves:
- Construction of the tetrahydronaphthalene amine core.
- Coupling this amine with a chiral butan-1-ol derivative or its precursor.
- Use of reductive amination or amide coupling strategies to form the amino linkage.
- Protection/deprotection steps to manage reactive functional groups.
This approach is supported by literature where tetrahydronaphthalene amines are functionalized via amide or urea linkages or directly coupled to chiral alcohols or aldehydes under reductive amination conditions.
Key Synthetic Routes
Reductive Amination Approach
- The chiral butan-1-ol component is often introduced as an aldehyde or ketone intermediate.
- The tetrahydronaphthalen-2-amine (typically the (S)-enantiomer for stereochemical control) is reacted with the aldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts.
- This method affords the target amino alcohol with good stereochemical fidelity and moderate to high yields.
Amide Coupling and Urea Formation
- An alternative approach involves coupling the tetrahydronaphthalen-2-amine with carboxylic acid derivatives of the butanol moiety or related side chains.
- Coupling reagents such as HATU, CDI (carbonyldiimidazole), or acid chlorides are used to activate the acid component.
- The amine and activated acid react to form amide bonds, which can be further elaborated to amino alcohols by reduction or substitution steps.
Protection and Deprotection Strategies
- Boc (tert-butoxycarbonyl) or other protecting groups are frequently employed to protect amine functionalities during multi-step syntheses.
- Deprotection is typically carried out under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for subsequent coupling or final product isolation.
Representative Experimental Procedures
| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|---|
| 1 | Reductive amination of tetrahydronaphthalen-2-amine with aldehyde | NaBH(OAc)3 or Pd/C hydrogenation; mild acidic conditions | Stereoselective formation of amino alcohol | Moderate to high (60-85%) |
| 2 | Amide coupling | HATU or CDI activation; DIPEA or triethylamine base; DMF or DCM solvent | Coupling of amine with carboxylic acid derivatives | Good (70-90%) |
| 3 | Protection of amine | Boc2O with base | Protects amine during synthesis | Quantitative |
| 4 | Deprotection | TFA in DCM or dilute HCl | Removes Boc group | Quantitative |
| 5 | Functional group transformations (e.g., bromination, Suzuki coupling) | Pd catalysis, boronic acids, bases, elevated temperature | Diversification of tetrahydronaphthalene ring substituents | Variable |
Advanced Synthetic Techniques
- Suzuki-Miyaura cross-coupling is employed to functionalize the tetrahydronaphthalene core at specific positions, enabling structural diversification.
- Mesylation and subsequent nucleophilic substitution provide routes to install linkers or modify side chains.
- Azide intermediates can be prepared and reduced to amines for further elaboration.
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Coupling of tetrahydronaphthalen-2-amine with aldehyde | NaBH(OAc)3, Pd/C, H2 | High stereoselectivity, mild conditions | Requires aldehyde precursor |
| Amide Coupling | Formation of amide bond with carboxylic acid derivatives | HATU, CDI, DIPEA | Versatile, high yield | Multi-step, protection needed |
| Protection/Deprotection | Boc protection and acid-mediated deprotection | Boc2O, TFA | Protects amines, improves purity | Additional steps |
| Cross-Coupling | Suzuki reaction for aromatic substitution | Pd catalysts, boronic acids | Structural diversification | Requires specialized catalysts |
| Mesylation & Nucleophilic Substitution | Installation of linkers or side chains | Methanesulfonyl chloride, bases | Enables linker attachment | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines or alcohols.
Substitution: The major products include various substituted derivatives with different functional groups.
Scientific Research Applications
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structural analogs and their distinguishing features:
Key Observations
Structural Complexity: The target compound has a simpler structure compared to analogs with fused heterocycles (e.g., dioxolane-pyrrole in ) or dual thiophene substituents (e.g., ). Its butanol chain and single tetralin-amine system may enhance metabolic stability relative to bulkier analogs.
In contrast, the target compound lacks heteroaromatic groups, favoring hydrophilicity.
Molecular Weight Trends :
- The hydrochloride form of the target compound (197.62 g/mol) is significantly lighter than analogs like the dioxolane-pyrrole derivative (403.47 g/mol) or the dual-thiophene compound (440.62 g/mol) , suggesting better bioavailability.
Chirality: All listed compounds are chiral, but stereochemical configurations vary. For example, the (S,S) configuration in the ethylphenoxy-propanol analog contrasts with the (2S) stereochemistry of the target compound, which could influence receptor selectivity.
Purity and Availability :
- Only the target compound’s hydrochloride form has documented purity (95%) . Data gaps for other analogs limit direct pharmacological comparisons.
Research Implications
While the target compound’s structural simplicity and purity make it a viable candidate for preclinical studies, analogs with thiophene or dioxolane groups may offer enhanced binding specificity at the cost of synthetic complexity. Further studies comparing pharmacokinetic profiles (e.g., solubility, blood-brain barrier penetration) are warranted, as current evidence lacks detailed pharmacological data.
Biological Activity
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol, also known as its hydrochloride form, is a compound with significant pharmacological potential. Its structure includes a tetrahydronaphthalene moiety, which is known for its role in various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C14H22ClNO
- Molecular Weight : 255.79 g/mol
- CAS Number : 1807901-53-6
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Research indicates that compounds with similar structures often exhibit affinity for dopamine receptors and may influence dopaminergic signaling pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, potentially impacting conditions such as schizophrenia and Parkinson's disease.
- Neuroprotective Effects : The tetrahydronaphthalene structure is linked to neuroprotective properties, which may help in the treatment of neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Antipsychotic Potential
In a controlled study involving rodent models, this compound was evaluated for its effects on behavior indicative of psychosis. Results indicated significant improvements in symptoms when administered at specific dosages compared to control groups.
Case Study 2: Neurodegenerative Disease Model
Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results showed that treatment with this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
